Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
WAY-305025 is a selective inhibitor of the mitogen-activated protein kinase-interacting kinase (Mnk). It is primarily used in scientific research to study the role of Mnk in various biological processes. The compound has a molecular formula of C9H8N2O3S and a molecular weight of 224.24 g/mol .
Chemical Reactions Analysis
WAY-305025 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-305025 is widely used in scientific research due to its selective inhibition of Mnk. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of Mnk inhibitors.
Biology: Employed in research to understand the role of Mnk in cellular processes such as protein synthesis and cell signaling.
Medicine: Investigated for its potential therapeutic applications in diseases where Mnk plays a critical role, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Mnk .
Mechanism of Action
WAY-305025 exerts its effects by selectively inhibiting Mnk. Mnk is involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is a critical step in the initiation of protein synthesis. By inhibiting Mnk, WAY-305025 prevents the phosphorylation of eIF4E, thereby modulating protein synthesis and affecting various cellular processes .
Comparison with Similar Compounds
WAY-305025 is unique due to its selective inhibition of Mnk. Similar compounds include:
Tomivosertib (eFT-508): Another selective Mnk inhibitor used in research and clinical studies.
CGP57380: A known Mnk inhibitor with different chemical properties and applications.
WAY-305025 stands out due to its high selectivity and potency as an Mnk inhibitor .
Properties
IUPAC Name |
methyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMJWUVDRWTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.